molecular formula C15H14ClNO2 B2661710 2-chloro-N-(3-phenoxyphenyl)propanamide CAS No. 743444-51-1

2-chloro-N-(3-phenoxyphenyl)propanamide

Cat. No.: B2661710
CAS No.: 743444-51-1
M. Wt: 275.73
InChI Key: CULGWIRHEWTUQH-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-phenoxyphenyl)propanamide is a chloro-substituted propanamide derivative characterized by a phenoxy group at the meta position of the aniline ring. Its structure comprises a propanamide backbone with a chlorine atom at the β-position and a 3-phenoxyphenyl substituent, which confers unique electronic and steric properties.

Properties

IUPAC Name

2-chloro-N-(3-phenoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-11(16)15(18)17-12-6-5-9-14(10-12)19-13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULGWIRHEWTUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-phenoxyphenyl)propanamide typically involves the reaction of 3-phenoxyaniline with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-phenoxyphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or water, and mild heating.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents like ether, and low temperatures.

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents like acetone, and room temperature.

Major Products

    Substitution: Products with different functional groups replacing the chlorine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Oxidized phenoxy derivatives.

Scientific Research Applications

2-chloro-N-(3-phenoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-phenoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : β-chloro substitution (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., triazole coupling in ).
  • Aromatic Substituents : Electron-withdrawing groups (e.g., -F, -Cl) improve stability and binding affinity in enzyme interactions, while bulky groups (e.g., naphthalenyl) enhance lipophilicity and membrane permeability .
  • Synthesis Yields : Yields vary significantly (37%–quantitative), influenced by steric hindrance and reaction conditions (e.g., Schotten-Baumann vs. continuous crystallization ).

Biological Activity

2-chloro-N-(3-phenoxyphenyl)propanamide is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound, with the molecular formula C15H14ClNO2, is a member of the amide family and is characterized by a carbonyl group linked to a nitrogen atom. Its specific substitution pattern influences its reactivity and biological interactions, making it a candidate for various applications, including antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of 3-phenoxyaniline with 2-chloropropanoyl chloride in the presence of a base like triethylamine. The reaction conditions often include dichloromethane as a solvent at room temperature to slightly elevated temperatures, allowing for complete conversion over several hours.

Table 1: Synthesis Conditions

Reactants Reagents Solvent Temperature Reaction Time
3-Phenoxyaniline2-Chloropropanoyl chlorideDichloromethaneRoom temperature to slightly elevatedSeveral hours

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer contexts. Its mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, which can modulate their activity.

Antimicrobial Activity

In studies exploring its antimicrobial properties, this compound has shown potential in inhibiting bacterial growth by targeting bacterial enzymes. For instance, its structural characteristics allow it to fit into the active sites of certain enzymes, thereby disrupting their function.

Anticancer Properties

The compound's anticancer activity has been investigated through various assays that measure cell viability and proliferation. Preliminary results suggest that it may interfere with cell signaling pathways involved in cancer progression. For example, it has been noted to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological assays:

  • Study on Antimicrobial Efficacy : A study demonstrated that at concentrations as low as 5 µM, this compound significantly inhibited the growth of Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Assays : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM depending on the cell type.

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Apoptosis Induction : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cellular damage.

Comparison with Similar Compounds

When compared to similar compounds such as 3-chloro-N-(2-phenoxyphenyl)propanamide and 3-chloro-N-(4-methoxyphenyl)propanamide, this compound exhibits unique pharmacokinetic properties due to its specific substitution pattern. This uniqueness may enhance its selectivity towards biological targets, making it a valuable candidate for further research.

Table 2: Comparison of Structural Analogues

Compound Name Structural Features Biological Activity
This compoundChlorine at position 2; phenoxy groupAntimicrobial; Anticancer
3-Chloro-N-(2-phenoxyphenyl)propanamideChlorine at position 3; phenoxy groupModerate antimicrobial activity
3-Chloro-N-(4-methoxyphenyl)propanamideChlorine at position 3; methoxy groupLower anticancer activity

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